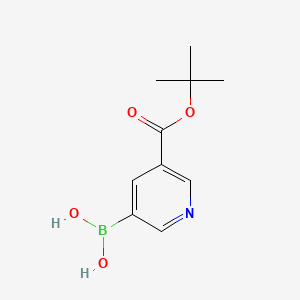

(5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid

Beschreibung

Eigenschaften

IUPAC Name |

[5-[(2-methylpropan-2-yl)oxycarbonyl]pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO4/c1-10(2,3)16-9(13)7-4-8(11(14)15)6-12-5-7/h4-6,14-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJIOQIEIHFNNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50728944 | |

| Record name | [5-(tert-Butoxycarbonyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203649-61-9 | |

| Record name | [5-(tert-Butoxycarbonyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic Acid: Physical Properties, Stability, and Synthetic Applications

The following technical guide provides an in-depth analysis of (5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid , a specialized organoboron intermediate used in medicinal chemistry for constructing 3,5-disubstituted pyridine scaffolds.

Executive Summary

This compound is a bifunctional heterocyclic building block. It features a boronic acid moiety at the C3 position (enabling Suzuki-Miyaura cross-coupling) and a tert-butyl ester at the C5 position (serving as a masked carboxylic acid).

This compound presents a unique "stability paradox" that requires expert handling:

-

The tert-butyl ester is acid-labile (cleaved by TFA/HCl).

-

The pyridine-boronic acid bond is prone to base-mediated protodeboronation at elevated temperatures.

Success with this reagent depends on navigating the narrow pH and temperature window where both functional groups remain intact.

Chemical Identity & Physical Characterization[1][2]

Due to the tendency of boronic acids to dehydrate into boroxines (cyclic anhydrides), physical constants often exist as ranges rather than absolute points.

Key Chemical Data[3]

| Property | Value / Description |

| IUPAC Name | This compound |

| Common Name | 5-Borononicotinic acid tert-butyl ester |

| Molecular Formula | C₁₀H₁₄BNO₄ |

| Molecular Weight | 223.03 g/mol |

| CAS Number | 1309982-38-4 (Referencing the Pinacol Ester precursor, often the commercial source) |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water/DCM |

| pKa (Predicted) | Pyridine N: ~3.5 |

The Boroxine Equilibrium

In the solid state, this compound exists in equilibrium with its trimeric anhydride (boroxine). This impacts the melting point, often observed as a broad range or decomposition >200°C.

Expert Insight: Do not rely solely on melting point for purity assessment. ¹H-NMR in DMSO-d₆ (with D₂O shake) is the gold standard, as it hydrolyzes the boroxine back to the monomeric acid for accurate integration.

Stability & Handling: The "Two-Front War"

The primary challenge with this scaffold is its dual sensitivity. The diagram below illustrates the degradation pathways that must be avoided.

Figure 1: Stability Logic. The compound is stable only in the neutral-to-mildly basic pH window (pH 7–10).

Storage Protocol[4]

-

Temperature: -20°C (Long-term) or 2-8°C (Working stock).

-

Atmosphere: Store under Argon/Nitrogen. Moisture promotes uncontrolled hydrolysis of the anhydride, leading to variable stoichiometry.

-

Container: Tightly sealed amber glass.

Synthetic Utility: Suzuki-Miyaura Coupling[5]

The 3-position of the pyridine ring is electronically deactivated but less prone to rapid protodeboronation than the 2-position. However, the presence of the electron-withdrawing ester at C5 increases the electrophilicity of the ring, slightly increasing the risk of C-B bond cleavage.

Optimized Coupling Conditions

To preserve the tert-butyl ester, avoid Lewis acidic conditions or high temperatures.

-

Catalyst: Pd(dppf)Cl₂[1]·DCM or Pd(PPh₃)₄ (Robust, standard).

-

Base: K₃PO₄ (mild) or Cs₂CO₃. Avoid hydroxide bases (NaOH/KOH) if possible to prevent ester hydrolysis.

-

Solvent: Dioxane/Water (4:1) or DMF.[1]

-

Temperature: 60–80°C. (Avoid reflux >100°C).

Experimental Workflow

The following workflow ensures high fidelity during the cross-coupling reaction.

Figure 2: Recommended Cross-Coupling Workflow. Note the degassing step to prevent homocoupling and oxidation.

Experimental Protocols

General Procedure for Cross-Coupling

-

Reagents:

-

This compound (1.2 equiv)

-

Aryl Halide (1.0 equiv)

-

Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv)

-

K₃PO₄ (2.0 equiv, 2M aq. solution)

-

1,4-Dioxane (0.2 M concentration relative to halide)

-

-

Method:

-

Charge a reaction vial with the boronic acid, aryl halide, and Pd catalyst.

-

Seal and purge with Argon for 5 minutes.

-

Add degassed 1,4-Dioxane and the aqueous base solution via syringe.

-

Heat the mixture to 70°C for 4–12 hours.

-

Monitoring: Check LCMS for the product mass. If protodeboronation (formation of tert-butyl nicotinate) is observed, lower the temperature to 50°C and extend time.

-

Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography. Note: The tert-butyl ester is stable on silica gel, unlike the boronic acid precursor.

-

Safety & Compliance (SDS Summary)

-

GHS Classification:

-

Handling: Use in a chemical fume hood. Wear nitrile gloves and safety goggles.

-

First Aid:

References

- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Context on Pyridine Boronic Acid Stability).

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

-

PubChem. (2023). Compound Summary for Boronic Acid Derivatives. National Library of Medicine. Link

- Burke, M. D., et al. (2015). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society. (Discusses protodeboronation mechanisms relevant to pyridine scaffolds).

Sources

- 1. mdpi.com [mdpi.com]

- 2. [5-({[(Tert-butoxy)carbonyl]amino}methyl)furan-2-yl]boronic acid | C10H16BNO5 | CID 46738877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to (5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of Boronic Acids in Pharmaceutical Research

Boronic acids and their derivatives have become indispensable tools in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Their stability, low toxicity, and versatile reactivity make them ideal intermediates for constructing novel drug candidates.[1][2] The boronic acid functional group, -B(OH)₂, serves as a versatile handle for a variety of chemical transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][3] This reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the assembly of the intricate molecular architectures required for therapeutic efficacy.

The subject of this guide, (5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid, belongs to the class of heteroaromatic boronic acids. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The presence of a boronic acid at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 5-position offers a strategic combination of functionalities for synthetic elaboration and diversification.

Molecular Structure and Properties

The core structure of this compound, also known as tert-butyl 5-(borono)nicotinate, integrates a pyridine ring functionalized with a boronic acid and a Boc-protected carboxylic acid.

Diagram of the Molecular Structure

Caption: Chemical structure of this compound.

Physicochemical Properties (Predicted)

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄BNO₄ | Calculated |

| Molecular Weight | 223.03 g/mol | Calculated |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Inferred from similar compounds |

| pKa | ~8-9 | [4] |

| Stability | Air-stable, but may dehydrate to form boroxines upon prolonged storage or heating | [4] |

Synthesis and Purification

The synthesis of this compound can be approached through several established methods for the preparation of heteroaromatic boronic acids. A common and effective strategy involves a lithium-halogen exchange followed by borylation.

Diagram of a Representative Synthetic Workflow

Caption: A general workflow for the synthesis of the target boronic acid.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on established methods for the synthesis of pyridinylboronic acids.[5]

Materials:

-

tert-Butyl 5-bromonicotinate

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in hexanes

-

Triisopropyl borate

-

2M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Solvents for extraction and purification (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with tert-butyl 5-bromonicotinate dissolved in anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithium-Halogen Exchange: n-Butyllithium (or t-BuLi) is added dropwise to the cooled solution via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Borylation: Triisopropyl borate is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.

-

Quenching and Workup: The reaction is quenched by the slow addition of 2M HCl at 0 °C. The mixture is stirred for 30 minutes, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a solid.

Key Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound in drug discovery lies in its application as a coupling partner in the Suzuki-Miyaura reaction.[6][7] This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-carbon bond between the pyridine ring of the boronic acid and an aryl or heteroaryl halide (or triflate).

This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of coupling partners.[7][8] These features make it an ideal method for the late-stage functionalization of complex molecules and for the rapid generation of compound libraries for high-throughput screening.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. 1374451-82-7|(6-(((tert-Butoxycarbonyl)amino)methyl)pyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 3. 850991-69-4|(5-Methoxypyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 4. tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate | C16H28BNO4 | CID 59327225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-Butyl 6-amino-5-cyano-2-(2-methoxyethyl)nicotinate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridine boronic acids database [organoborons.com]

- 7. TERT-BUTYL 5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-3,6-DIHYDROPYRIDINE-1(2H)-CARBOXYLATE | 885693-20-9 [chemicalbook.com]

- 8. (6-((TERT-BUTOXYCARBONYL)AMINO)PYRIDIN-3-YL)BORONIC ACID [P73007] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

The Pyridine Boronic Acid Guide: Availability, Stability, and Synthetic Utility

[1]

Executive Summary

For medicinal chemists, the pyridine ring is a privileged scaffold, yet the commercial availability of its boronic acid derivatives is strictly governed by their chemical stability.[1] While 3- and 4-pyridyl boronic acids are widely available as free acids or pinacol esters, 2-pyridyl boronic acids present a unique challenge. Due to rapid protodeboronation, the "free acid" form of 2-substituted pyridines is virtually non-existent in a chemically pure state.

This guide analyzes the commercial forms (Free Acid, Pinacol Ester, MIDA Boronate), provides quality control protocols to validate commercial supplies, and details the specific cross-coupling methodologies required for these unstable species.[1]

The Stability-Availability Paradox

The commercial availability of pyridine boronic acids is inversely proportional to their susceptibility to protodeboronation . Understanding this mechanism is critical for selecting the correct reagent.

The 2-Pyridyl Problem

The 2-pyridyl boronic acid is exceptionally unstable.[2][3][4] Under neutral or aqueous conditions, the basic nitrogen atom coordinates with the boron center, forming a zwitterionic intermediate.[1][4] This species undergoes rapid unimolecular fragmentation, cleaving the C-B bond and releasing the deboronated pyridine.[1]

-

Consequence: Commercial listings for "2-pyridine boronic acid (free acid)" are often misleading. These reagents frequently arrive as decomposed mixtures or rapidly degrade upon exposure to air/moisture.

-

Solution: The market has shifted toward MIDA (N-methyliminodiacetic acid) boronates and Trifluoroborates as the only viable commercial forms for 2-substituted pyridines.

Mechanism of Instability

The following diagram illustrates the protodeboronation pathway that limits the availability of the free acid species.

Figure 1: Mechanism of protodeboronation in 2-pyridyl boronic acids. The proximity of the nitrogen lone pair to the boron atom facilitates self-destruction.

Commercial Formats & Selection Strategy

When sourcing pyridine boronates, the choice of "leaving group" on the boron atom dictates shelf-life and reactivity.

Comparative Analysis of Commercial Forms

| Feature | Free Acid [-B(OH)₂] | Pinacol Ester [-B(pin)] | MIDA Boronate [-B(MIDA)] |

| Availability (3-/4-Py) | High | Very High | Moderate |

| Availability (2-Py) | Non-Existent (Unstable) | Low (Often unstable) | High (Standard) |

| Atom Economy | High | Moderate | Low |

| Shelf Stability | Prone to anhydride formation (trimerization) | Good, but hydrolysis possible | Excellent (Air/Moisture Stable) |

| Purification | Difficult (crystallization) | Silica gel (sometimes degrades) | Silica gel compatible |

| Primary Supplier | General Chemical Suppliers | Combi-Blocks, Enamine, Sigma | Sigma, Boron Molecular |

The "Anhydride" Impurity in Free Acids

Commercially supplied 3- and 4-pyridyl boronic acids often exist as a mixture of the monomeric acid and the cyclic boroxine (anhydride).

-

Impact: This alters the molecular weight effectively, leading to stoichiometry errors in reaction setup.[1]

-

Recommendation: For precise kinetic studies or GMP manufacturing, convert free acids to Pinacol or MIDA esters to ensure exact stoichiometry.

Quality Control Protocols

Before committing a commercial reagent to a high-value synthesis, validate its integrity.[1]

Protocol: 1H NMR Purity Check

Standard solvents like CDCl3 can be acidic enough to promote degradation or boroxine formation.[1]

-

Solvent: Use DMSO-d6 with a trace of D2O. The D2O hydrolyzes anhydrides back to the monomer, simplifying the spectrum.[1]

-

Standard: Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify the boron species vs. deboronated pyridine.[1]

-

Acceptance Criteria:

-

2-Py MIDA: >95% purity. No free pyridine signals.

-

3/4-Py Free Acid: Verify monomer/boroxine ratio. If boroxine >50%, adjust molecular weight calculation.[1]

-

Decision Tree for Sourcing

Use this workflow to determine whether to buy or synthesize the required reagent.

Figure 2: Strategic sourcing decision tree based on substitution pattern and commercial availability.

Experimental Methodologies

Cross-Coupling 2-Pyridyl MIDA Boronates (Slow-Release Protocol)

The "slow-release" strategy is the only reliable method for coupling 2-pyridyl boronates. By using a biphasic system or a specific base, the MIDA group hydrolyzes slowly, releasing the unstable boronic acid at a rate matching the transmetallation step, keeping the concentration of the unstable species low.[1]

Reagents:

-

Aryl Bromide/Chloride (1.0 equiv)[5]

-

2-Pyridyl MIDA Boronate (1.5 equiv)

-

Catalyst: Pd2(dba)3 (1.5 mol%) / XPhos (6 mol%)

-

Promoter: Cu(OAc)2 (0.5 equiv) - Critical for 2-pyridyls

-

Base: K3PO4 (5.0 equiv)

-

Solvent: DMF / IPA (4:1 ratio)

Step-by-Step Protocol:

-

Setup: Charge a reaction vial with the MIDA boronate, aryl halide, Pd source, Ligand, Copper(II) acetate, and Base.

-

Solvent Addition: Add anhydrous DMF and Isopropanol. The presence of protic solvent (IPA) helps facilitate the slow hydrolysis of the MIDA ester.

-

Degassing: Sparge with Argon for 5 minutes.

-

Reaction: Seal and heat to 100 °C for 4–24 hours.

-

Workup: Dilute with EtOAc, wash with NH4Cl (aq) to remove Copper salts, dry over MgSO4, and concentrate.

Why this works: The MIDA ester is stable. Under the reaction conditions, it slowly hydrolyzes to the boronic acid.[1] The Copper(II) facilitates the transmetallation of the 2-pyridyl species to Palladium before it can protodeboronate.

Synthesis of Unavailable MIDA Boronates

If the specific substituted pyridine is not commercially available, synthesize the MIDA boronate directly from the bromide.[1]

Protocol (Transligation):

-

Lithiation: Treat 2-bromopyridine derivative with n-BuLi at -78 °C.

-

Borylation: Quench with B(OiPr)3. Allow to warm to room temperature.

-

MIDA Trapping: Add MIDA (N-methyliminodiacetic acid) and a high-boiling polar solvent (DMSO).

-

Dehydration: Heat to 110 °C under vacuum or with a Dean-Stark trap to drive off isopropanol and water, locking the boron into the MIDA cage.

References

-

A General Solution for the 2-Pyridyl Problem. Knapp, D. M.; Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc.[1][5]2009 , 131, 6961–6963.[1] Link

-

Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. J. Am. Chem. Soc.[1]2016 , 138, 9145–9157.[1][6] Link

-

Preparation of MIDA Anhydride and Reaction with Boronic Acids. Gonzalez, J. A.; Ogba, O. M.; Morehouse, G. F.; Rosson, N.; Houk, K. N.; Leach, A. G.; Cheong, P. H.-Y.; Burke, M. D.; Lloyd-Jones, G. C.[1] Nat. Chem.2016 , 8, 1067–1075.[1] Link

-

Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters. Billingsley, K. L.; Buchwald, S. L. Angew.[6] Chem. Int. Ed.2008 , 47, 4695–4698.[1] Link

-

2-Pyridylboronic acid MIDA ester Product Page. Sigma-Aldrich. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protodeboronation - Wikipedia [en.wikipedia.org]

- 5. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.manchester.ac.uk [research.manchester.ac.uk]

A Technical Guide to the NMR and Mass Spectrometry Characterization of (5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of (5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid, a key building block in modern drug discovery. This document moves beyond a simple data report to offer a detailed analysis of the experimental considerations and data interpretation, grounded in established scientific principles.

Introduction: The Significance of this compound

This compound is a valuable bifunctional molecule widely employed in medicinal chemistry and organic synthesis. Its utility stems from the presence of two key functional groups: a pyridine ring bearing a boronic acid and a tert-butoxycarbonyl (Boc) protecting group. The boronic acid moiety is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The Boc-protected amine on the pyridine ring allows for selective modification and deprotection under specific conditions, making this compound a highly adaptable intermediate in the synthesis of complex molecules.

Accurate and unambiguous characterization of this building block is paramount to ensure the identity, purity, and stability of the material used in subsequent synthetic steps. NMR and mass spectrometry are indispensable tools for this purpose, providing detailed structural information and confirming the molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR are crucial for confirming the arrangement of atoms and the presence of key functional groups.

A common challenge in the NMR analysis of boronic acids is their propensity to form cyclic anhydride trimers known as boroxines, especially in aprotic solvents. This oligomerization can lead to broadened signals and complex, often uninterpretable, spectra[1]. To circumvent this, the use of a protic deuterated solvent, such as methanol-d₄ (CD₃OD), is highly recommended. The solvent molecules will exchange with the hydroxyl protons of the boronic acid, breaking up the boroxine trimers and resulting in sharp, well-resolved spectra[1].

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in methanol-d₄ is summarized in the table below. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.80 | s | 1H | H-2 (Pyridine) |

| ~8.55 | s | 1H | H-6 (Pyridine) |

| ~8.25 | s | 1H | H-4 (Pyridine) |

| 1.55 | s | 9H | -C(CH₃)₃ (Boc) |

Causality of Experimental Choices: The choice of methanol-d₄ as the solvent is critical for obtaining a high-quality ¹H NMR spectrum of a boronic acid. In aprotic solvents like CDCl₃, the equilibrium between the boronic acid and its boroxine trimer can result in multiple species in solution, leading to complex and often uninterpretable spectra. Methanol-d₄ solvates the boronic acid, preventing this self-condensation and allowing for the observation of a single, well-defined species.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides further confirmation of the carbon skeleton.

| Chemical Shift (ppm) | Assignment |

| ~165 | C=O (Boc) |

| ~152 | C-5 (Pyridine) |

| ~148 | C-2 (Pyridine) |

| ~145 | C-6 (Pyridine) |

| ~130 | C-4 (Pyridine) |

| Not Observed | C-3 (Pyridine-B) |

| ~82 | -C (CH₃)₃ (Boc) |

| ~28 | -C(C H₃)₃ (Boc) |

Note on the C-B Signal: The carbon atom directly attached to the boron (C-3) is often not observed or appears as a very broad signal in the ¹³C NMR spectrum. This is due to quadrupolar relaxation caused by the adjacent boron nucleus (¹¹B and ¹⁰B isotopes), which are quadrupolar nuclei[2].

Experimental Protocol for ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of methanol-d₄.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans (e.g., 1024 or more) will likely be necessary due to the lower natural abundance of ¹³C.

-

Caption: Workflow for NMR Data Acquisition and Analysis.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of moderately polar molecules like this compound.[3][4]

Predicted Mass Spectrum

The monoisotopic mass of this compound (C₁₀H₁₅BNO₄) is 224.1101 g/mol . In a high-resolution mass spectrometer (HRMS), this value can be measured with high accuracy, providing strong evidence for the elemental composition.

Positive Ion Mode ESI (+ESI):

In positive ion mode, the molecule is expected to be observed as the protonated molecule, [M+H]⁺.

| Ion | Predicted m/z |

| [M+H]⁺ | 225.1179 |

Negative Ion Mode ESI (-ESI):

In negative ion mode, several species may be observed, including the deprotonated molecule [M-H]⁻ or adducts with solvent molecules.

| Ion | Predicted m/z |

| [M-H]⁻ | 223.0943 |

Trustworthiness through Self-Validation: The observation of the accurate mass for the protonated or deprotonated molecule in high-resolution mass spectrometry provides a high degree of confidence in the assigned molecular formula. The isotopic pattern, particularly the presence of the boron isotopes (¹⁰B and ¹¹B), can further validate the presence of a single boron atom in the molecule.

Experimental Protocol for ESI-MS Acquisition

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. It is often beneficial to add a small amount of a weak acid (e.g., 0.1% formic acid) for positive ion mode or a weak base (e.g., 0.1% ammonium hydroxide) for negative ion mode to promote ionization.

-

-

Instrumentation:

-

Utilize a mass spectrometer equipped with an electrospray ionization source, such as a quadrupole, time-of-flight (TOF), or Orbitrap instrument.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire spectra in both positive and negative ion modes to maximize the chances of observing a clear molecular ion.

-

Caption: Workflow for Mass Spectrometry Data Acquisition and Analysis.

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of NMR and mass spectrometry. Careful consideration of the experimental conditions, particularly the choice of solvent for NMR and the ionization mode for MS, is crucial for obtaining high-quality, interpretable data. The protocols and predicted data presented in this guide provide a robust framework for the characterization of this important synthetic building block, ensuring its quality and suitability for applications in drug discovery and development.

References

-

Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

-

Mass Spectrometry Laboratory. (n.d.). Rutgers-Newark Chemistry. Retrieved February 13, 2026, from [Link]

-

17O NMR studies of boronic acids and their derivatives. (n.d.). RSC Publishing. Retrieved February 13, 2026, from [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). ACS Publications. Retrieved February 13, 2026, from [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. (2022). PubMed. Retrieved February 13, 2026, from [Link]

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Analytical Methods (RSC Publishing). Retrieved February 13, 2026, from [Link]

-

A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

-

Arylboronic acid chemistry under electrospray conditions. (2013). PubMed. Retrieved February 13, 2026, from [Link]

-

Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). Retrieved February 13, 2026, from [Link]

-

Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). The Journal of Organic Chemistry. Retrieved February 13, 2026, from [Link]

-

17 O NMR studies of boronic acids and their derivatives. (2013). Semantic Scholar. Retrieved February 13, 2026, from [Link]

-

Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. (n.d.). Accounts of Chemical Research. Retrieved February 13, 2026, from [Link]

-

Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

-

Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. (n.d.). Analytical Chemistry. Retrieved February 13, 2026, from [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. (n.d.). Raines Lab. Retrieved February 13, 2026, from [Link]

-

13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

NMR Prediction. (n.d.). ChemAxon. Retrieved February 13, 2026, from [Link]

-

1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC. Retrieved February 13, 2026, from [Link]

-

DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. (2023). MDPI. Retrieved February 13, 2026, from [Link]

-

Recording NMR spectra for aryl boronic acids - overcoming oligomerization. (2017). Reddit. Retrieved February 13, 2026, from [Link]

-

NMR Prediction. (n.d.). ACD/Labs. Retrieved February 13, 2026, from [Link]

-

Towards improving full-length ribosome density prediction by bridging sequence and graph-based representations. (2025). arXiv. Retrieved February 13, 2026, from [Link]

-

Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (2021). Publications. Retrieved February 13, 2026, from [Link]

-

Supporting Information for Boronic Acid–DMAPO Cooperative Catalysis for Dehydrative Condensation between Carboxylic Acids and. (n.d.). Retrieved February 13, 2026, from [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved February 13, 2026, from [Link]

-

DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. (2023). PubMed. Retrieved February 13, 2026, from [Link]

-

The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. (n.d.). Testbook. Retrieved February 13, 2026, from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

-

Quality prediction of tandem mass spectra of environmentally relevant compounds using machine learning. (n.d.). KWR. Retrieved February 13, 2026, from [Link]

-

Advancing the Prediction of MS/MS Spectra using Machine Learning. (2024). PNNL. Retrieved February 13, 2026, from [Link]

-

Boronic acid mono- and diesters of the aldopentoses. (2009). Retrieved February 13, 2026, from [Link]

-

Analysis of Boronic Acids Without Chemical Derivatisation. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

Sources

Technical Guide: Solubility and Stability of Boc-Protected Pyridine Boronic Acids

Executive Summary

Pyridine boronic acids are critical high-value synthons in medicinal chemistry, particularly for installing heteroaryl motifs in kinase inhibitors and GPCR ligands. However, they present a "stability paradox": while essential for diversity, they are notoriously prone to protodeboronation and catalyst poisoning .

The introduction of a Boc (tert-butoxycarbonyl) protecting group—typically on an exocyclic amine—serves a dual purpose. It modulates solubility , transitioning the molecule from a zwitterionic, water-soluble species to a lipophilic, organic-soluble building block. Simultaneously, it mitigates catalyst coordination by masking the Lewis-basic nitrogen. This guide provides a technical deep-dive into handling these reagents, focusing on stabilizing the C–B bond during storage and cross-coupling.

Part 1: The Stability Challenge

The Mechanism of Instability: Protodeboronation

The primary failure mode for pyridine boronic acids is protodeboronation—the hydrolysis of the C–B bond to yield the hydro-deboronated pyridine.[1] This is not a random degradation; it follows a specific mechanistic pathway driven by the basicity of the pyridine nitrogen.

-

2-Pyridyl Boronic Acids: These are the most unstable. The ring nitrogen is adjacent to the boron, facilitating the formation of a zwitterionic intermediate where the nitrogen coordinates to the boron (or a water molecule bridging them). This activates the C–B bond for protonolysis.

-

Boc-Aminopyridine Boronic Acids: When an amino group is present, it adds electron density to the ring, potentially accelerating protonation at the carbon-boron ipso position. Protecting this amine with Boc reduces ring electron density (carbamate vs. amine) and prevents the amine from acting as an internal base, thereby slightly enhancing stability compared to the free amine.

Catalyst Poisoning

Free aminopyridine boronic acids possess two Lewis basic sites: the pyridine nitrogen and the exocyclic amine. Both can bind strongly to Palladium (Pd), displacing phosphine ligands and arresting the catalytic cycle (Pd-poisoning). Boc-protection effectively masks the exocyclic amine, leaving only the pyridine nitrogen to manage.

Figure 1: The pathway of protodeboronation in basic heteroaryl boronic acids.[2] The reaction is autocatalytic at neutral pH.

Part 2: Solubility & Physicochemical Properties[3]

The Boc group acts as a "lipophilic anchor," drastically altering the solvation shell of the molecule.

| Property | Free Aminopyridine Boronic Acid | Boc-Protected Aminopyridine Boronic Acid |

| LogP (Lipophilicity) | Low (< 0). Highly polar. | Moderate to High (2.0 – 4.0). Lipophilic. |

| Solubility (Water) | Soluble (often zwitterionic). | Insoluble. |

| Solubility (DCM/EtOAc) | Poor / Insoluble. | Excellent. |

| Solubility (Alcohols) | Moderate. | Good (MeOH, EtOH, iPrOH). |

| Chromatography | Requires Reverse Phase (C18) or polar modifiers. | Compatible with Standard Normal Phase (Silica/EtOAc/Hex). |

Implication for Workup: Boc-protected derivatives allow for standard aqueous workups (extraction into DCM or EtOAc). Free amines often require lyophilization or specialized resins (e.g., SCX) to isolate from aqueous reaction mixtures.

Part 3: Protocols and Methodologies

Synthesis: Boc-Protection of Aminopyridine Boronic Acids

Context: Often, one must protect the amine before borylation, but if protecting a commercial aminopyridine boronic acid, use mild conditions to avoid C–B cleavage.

Reagents:

-

Substrate: Aminopyridine boronic acid (or pinacol ester)[3][4]

-

Reagent:

(Di-tert-butyl dicarbonate)[5] -

Solvent:

(1:1) or Dioxane/ -

Base:

(careful titration) or

Protocol (Standard):

-

Dissolution: Suspend the aminopyridine boronic acid (1.0 equiv) in a 1:1 mixture of dioxane and water.

-

Basification: Add

(1.5 equiv). The solution should clarify. -

Addition: Add

(1.2 equiv) dropwise at 0°C. -

Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LCMS (look for M+100 mass shift).

-

Workup:

-

Acidify carefully to pH ~4–5 with 1M citric acid (avoid strong mineral acids which remove Boc).

-

Extract immediately with EtOAc (x3).

-

Wash organics with brine, dry over

, and concentrate in vacuo at <40°C.

-

Storage and Handling[3]

-

Temperature: Store at -20°C . Room temperature storage leads to slow protodeboronation (weeks/months).

-

Atmosphere: Store under Argon or Nitrogen. Moisture accelerates boronic anhydride formation (trimerization) and protodeboronation.

-

Form: Pinacol esters are significantly more stable than free boronic acids. If the free acid degrades too fast, convert it to the pinacol ester immediately.

Suzuki-Miyaura Cross-Coupling

The Challenge: The reaction conditions (base, heat) promote protodeboronation. You must ensure the cross-coupling rate (

Optimized Protocol for Unstable Pyridines:

-

Catalyst:

or -

Base: Use weak bases.

or -

Solvent: 1,4-Dioxane or DME (Dimethoxyethane). Avoid alcohols if transesterification is a risk.

-

Temperature: 80–100°C. (Note: While heat promotes degradation, it promotes coupling faster for high-barrier substrates. Do not simmer at 40°C; "get in and get out").

Figure 2: Decision matrix for coupling Boc-protected pyridine boronic acids. 2-Pyridyl variants require specialized "fast coupling" or "slow release" protocols.

Part 4: Troubleshooting & Optimization

| Issue | Diagnosis | Solution |

| Low Yield (Protodeboronation) | Product mass matches "Starting Material - B(OH)2 + H". | Switch to MIDA boronate (slow release) or increase catalyst loading to 5-10 mol% to outcompete degradation. |

| Boc Removal | Product mass is M-100. | Reaction medium is too acidic or temperature is too high (>110°C) for prolonged time. Switch to Cbz (benzyl carbamate) if thermal stability is the issue. |

| Homocoupling | Dimerization of the boronic acid. | Reduce oxidative stress. Degas solvents thoroughly (sparge with Ar for 15 min). |

| Incomplete Conversion | Starting halide remains. | Catalyst poisoning. The Boc group might be labile, exposing the amine. Ensure base is not hydrolyzing the Boc. |

References

-

Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 132(31), 10973–10975. Link

-

Knapp, D. M., et al. (2009). "MIDA Boronates: A General Solution for Unstable Boronic Acids." Journal of the American Chemical Society, 131(20), 6961–6963. Link

-

Billingsley, K., & Buchwald, S. L. (2008). "A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Nucleophiles." Angewandte Chemie International Edition, 47(25), 4695-4698. Link

-

Sigma-Aldrich. "Boc-ON Technical Bulletin." Link

-

Dunetz, J. R., & Magano, J. (2012). "Applications of Suzuki–Miyaura Coupling in the Synthesis of Biologically Active Heterocycles." Weintraub, Band 1. Link

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 3. 2-Aminopyridine-5-boronic acid, pinacol ester | 827614-64-2 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Safety and Handling Guide for (5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid

This guide provides an in-depth overview of the safe handling, storage, and disposal of (5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid, a key building block in modern synthetic chemistry, particularly in the realm of drug discovery and development. The information presented herein is a synthesis of data from structurally related compounds and established best practices for the boronic acid class of reagents. It is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to work with this compound safely and effectively.

Understanding the Compound: Properties and Reactivity

This compound is a solid, air- and moisture-stable compound, which facilitates its handling in a laboratory setting.[1] However, like many boronic acids, it is susceptible to degradation under certain conditions. Understanding its fundamental properties is the first step toward safe and effective utilization.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄BNO₄ | N/A |

| Molecular Weight | 223.03 g/mol | N/A |

| Appearance | White to off-white solid | General observation for similar compounds |

| Melting Point | >300 °C (for pyridine-3-boronic acid) | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water. | General knowledge for similar compounds |

| pKa | ~9 (typical for boronic acids) | [2] |

Boronic acids are known to form reversible covalent complexes with diols, a property that is both a key aspect of their reactivity and a consideration for avoiding unwanted interactions.[2] They are also prone to forming cyclic trimeric anhydrides (boroxines) upon dehydration.[2] While this is often a reversible process, it can complicate characterization and quantification.

Hazard Identification and Risk Assessment

GHS Hazard Classification (Anticipated)

Ingestion may be harmful, although it is not classified as acutely toxic orally based on available data for similar compounds.[3] The toxicological properties have not been fully investigated, and therefore, the compound should be handled as a potentially hazardous substance.[6][8][9]

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when working with any chemical reagent. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound powder should be conducted in a well-ventilated chemical fume hood to prevent inhalation of dust particles.[9][10]

-

Safety Shower and Eyewash Station: A readily accessible and functional safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[9]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are required to prevent eye contact.[3][8][9]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact. Gloves must be inspected prior to use and disposed of properly after handling.[9][11]

-

Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[3][9]

-

Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH/MSHA-approved respirator is necessary.[3][9]

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3][11]

-

Contaminated work clothing should be laundered separately.[3]

Storage and Stability

Proper storage is crucial for maintaining the integrity and reactivity of boronic acids.[12]

-

Container: Keep the container tightly closed to prevent moisture absorption and potential degradation.[6][12]

-

Environment: Store in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials.[12][13] A dedicated and clearly labeled storage location is recommended.[12]

-

Incompatible Materials: Avoid contact with strong acids and strong bases.[6][7]

Boronic acids are generally stable, but prolonged exposure to moisture and heat can lead to degradation.[13] The use of airtight containers and even the addition of a desiccant in humid environments can help to prolong the shelf life of the compound.[13]

Emergency Procedures

In the event of an accidental exposure or spill, prompt and appropriate action is critical.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][7][8]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[7][9]

-

Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7][9]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Seek medical attention.[8][10][14]

Spill Response

-

Small Spills: Carefully sweep or vacuum up the spilled solid, avoiding dust generation, and place it in a sealed container for disposal.[3][10]

-

Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE and follow the procedure for small spills.[10]

-

Cleaning: After the material has been collected, clean the spill area with a wet cloth or paper towel to remove any remaining residue. Prevent runoff from entering drains.[3]

Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.[7] Do not allow the material to enter drains or waterways.

Experimental Workflow: A Safety-First Approach to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a common application for boronic acids. The following workflow diagram illustrates the key safety considerations at each step of a typical reaction.

Caption: A flowchart illustrating the key safety checkpoints in a typical Suzuki-Miyaura coupling reaction.

Conclusion

This compound is a valuable synthetic tool. By understanding its properties, recognizing the potential hazards, and adhering to the safe handling and emergency procedures outlined in this guide, researchers can minimize risks and ensure the successful and safe execution of their work. A culture of safety, grounded in a thorough understanding of the materials being handled, is the cornerstone of innovative and responsible research.

References

-

Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]13]

-

Cubework. (n.d.). Boronic Acid Warehouse Storage: Solutions & Supply Options. Retrieved from [Link]12]

-

U.S. Borax Inc. (n.d.). Borate handling and storage. Retrieved from [Link]]

-

Shanghai Canbi Pharma Ltd. (n.d.). SAFETY DATA SHEET. Retrieved from a URL provided in the search results.[15]

-

Emolecule. (n.d.). 6-(Hydroxymethyl)pyridine-3-boronic acid. Retrieved from a URL provided in the search results.[16]

-

Apollo Scientific. (n.d.). Pyridine-3-boronic acid - SAFETY DATA SHEET. Retrieved from a URL provided in the search results.[3]

-

Fisher Scientific. (2025, December 20). Pyridine-4-boronic acid - SAFETY DATA SHEET. Retrieved from a URL provided in the search results.[6]

-

ChemicalBook. (n.d.). Pyridine-4-boronic acid - Safety Data Sheet. Retrieved from a URL provided in the search results.[14]

-

Shanghai Medpep Co., Ltd. (n.d.). 913835-98-0|6-(Hydroxymethyl)pyridine-3-boronic acid. Retrieved from a URL provided in the search results.[17]

-

Fisher Scientific. (2025, December 18). N-BOC-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester - SAFETY DATA SHEET. Retrieved from a URL provided in the search results.[8]

-

PubChem. (n.d.). 3-Pyridinylboronic acid. Retrieved from [Link]4]

-

ChemScene. (n.d.). (6-((Tert-butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic acid. Retrieved from a URL provided in the search results.[18]

-

Chem-Station. (2016, May 9). Protecting Groups for Boronic Acids. Retrieved from [Link]1]

-

Pi Chemicals. (n.d.). Material Safety Data Sheet. Retrieved from a URL provided in the search results.[9]

-

3ASenrise. (n.d.). Organic Chemistry. Retrieved from a URL provided in the search results.

-

Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET. Retrieved from a URL provided in the search results.[11]

-

Sigma-Aldrich. (2025, October 7). SAFETY DATA SHEET. Retrieved from a URL provided in the search results.[19]

-

Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET. Retrieved from a URL provided in the search results.[5]

-

Sigma-Aldrich. (2025, May 26). SAFETY DATA SHEET. Retrieved from a URL provided in the search results.

-

Fisher Scientific. (n.d.). 5-(Boc-amino)pyridine-3-boronic acid pinacol ester, 95% 250 mg. Retrieved from a URL provided in the search results.[20]

-

Fisher Scientific. (2025, December 19). SAFETY DATA SHEET. Retrieved from a URL provided in the search results.[7]

-

United States Biological. (n.d.). Safety Data Sheet. Retrieved from a URL provided in the search results.[10]

-

Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET. Retrieved from a URL provided in the search results.

-

TCI Chemicals. (2025, March 27). SAFETY DATA SHEET. Retrieved from a URL provided in the search results.[21]

-

PubChem. (n.d.). [5-({[(Tert-butoxy)carbonyl]amino}methyl)furan-2-yl]boronic acid. Retrieved from [Link]_ Tert-butoxy-carbonyl-amino-methyl-furan-2-yl-boronic-acid[22]

-

BuyersGuideChem. (n.d.). (5-Cyano-3-pyridinyl)-boronic acid. Retrieved from a URL provided in the search results.[23]

-

BLDpharm. (n.d.). (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid, 97%. Retrieved from a URL provided in the search results.[24]

Sources

- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. 3-Pyridinylboronic acid | C5H6BNO2 | CID 2734378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. pipharm.com [pipharm.com]

- 10. peptide.com [peptide.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. cubework.com [cubework.com]

- 13. laballey.com [laballey.com]

- 14. Pyridine-4-boronic acid - Safety Data Sheet [chemicalbook.com]

- 15. canbipharm.com [canbipharm.com]

- 16. Sc-262748 | 6-(Hydroxymethyl)pyridine-3-boronic acid [913835-98-0 [clinisciences.com]

- 17. canbipharm.com [canbipharm.com]

- 18. chemscene.com [chemscene.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. 5-(Boc-amino)pyridine-3-boronic acid pinacol ester, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 21. tcichemicals.com [tcichemicals.com]

- 22. [5-({[(Tert-butoxy)carbonyl]amino}methyl)furan-2-yl]boronic acid | C10H16BNO5 | CID 46738877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. (5-Cyano-3-pyridinyl)-boronic acid | 497147-93-0 - BuyersGuideChem [buyersguidechem.com]

- 24. lab-chemicals.com [lab-chemicals.com]

Technical Guide: Boronic Acids in Medicinal Chemistry

Executive Summary

Historically dismissed as "structural alerts" due to perceived toxicity and instability, boronic acids have evolved into a "privileged structure" in modern medicinal chemistry. Their unique position in the periodic table—possessing an empty p-orbital—allows them to interconvert between trigonal planar (

Part 1: The Boron Advantage – Chemical Nature & Pharmacophore

The efficacy of boronic acids stems from their Lewis acidity. In its neutral state, the boron atom is

Key Pharmacophoric Features[3]

-

Transition State Mimicry: The tetrahedral boronate anion closely resembles the high-energy tetrahedral intermediate formed during peptide bond hydrolysis. This makes them potent inhibitors of proteases and peptidases.

-

Reversible Covalency: Unlike electrophiles that form permanent covalent bonds (e.g., acrylamides), boronic acids form reversible complexes. This equilibrium (

) allows for high potency while potentially reducing off-target immune responses associated with irreversible haptenization. -

Diol Complexation: Boronic acids spontaneously form cyclic esters with 1,2- and 1,3-diols (e.g., sugars, ribose), a feature exploited in carbohydrate recognition and specific enzyme inhibition (e.g., tRNA synthetases).

Part 2: Mechanisms of Action & Biological Targets

Boronic acid drugs are not monolithic; their mechanism depends entirely on the target's active site architecture.

Proteasome Inhibition (Threonine Targeting)

-

Mechanism: The 26S proteasome degrades ubiquitinated proteins.[6][7][8] Its 20S core particle contains a catalytic N-terminal threonine residue. The boron atom of the drug acts as an electrophile, accepting the oxygen lone pair from the threonine hydroxyl group. This forms a stable, reversible tetrahedral adduct, blocking the chymotrypsin-like activity of the proteasome and inducing apoptosis in myeloma cells.

Beta-Lactamase Inhibition (Serine Targeting)

-

Drug: Vaborbactam.

-

Mechanism: Bacterial resistance often arises from beta-lactamases (e.g., KPC) that hydrolyze antibiotics.[2][9] Vaborbactam is a cyclic boronic acid that enters the active site of Class A/C beta-lactamases. The boron forms a covalent bond with the catalytic serine , mimicking the tetrahedral transition state of beta-lactam hydrolysis. Unlike the antibiotic substrates, Vaborbactam is not hydrolyzed, effectively "jamming" the enzyme.

Leucyl-tRNA Synthetase Inhibition (Ribose Trapping)

-

Drug: Tavaborole.[2]

-

Mechanism: Tavaborole targets the editing domain of fungal Leucyl-tRNA Synthetase (LeuRS). It does not bind a protein residue directly; instead, it forms a covalent adduct with the 2',3'-diol of the tRNA's 3'-terminal adenosine . This boron-tRNA adduct is trapped in the editing site, preventing protein synthesis.

PDE4 Inhibition (Bimetallic Coordination)

-

Mechanism: In Phosphodiesterase-4 (PDE4), the active site contains a bimetallic center (Zn/Mg). The boron atom of Crisaborole coordinates directly with these metal ions and bridging water molecules, mimicking the phosphate group of cAMP.

DOT Diagram 1: Mechanism of Action (Reversible Covalent Inhibition)

Caption: The transition of the boron atom from sp2 to sp3 hybridization upon binding allows it to mimic the high-energy intermediate of enzymatic hydrolysis.

Part 3: Therapeutic Landscape

The following table summarizes FDA-approved boron-containing pharmaceuticals, highlighting the diversity of chemical scaffolds.

| Drug Name | Brand Name | Indication | Target | Chemical Scaffold | Approval Year |

| Bortezomib | Velcade | Multiple Myeloma | 26S Proteasome (Thr) | Dipeptide Boronic Acid | 2003 |

| Tavaborole | Kerydin | Onychomycosis | Fungal LeuRS (tRNA) | Benzoxaborole | 2014 |

| Ixazomib | Ninlaro | Multiple Myeloma | 26S Proteasome (Thr) | Peptide Boronate Citrate Ester | 2015 |

| Crisaborole | Eucrisa | Atopic Dermatitis | PDE4 (Zn/Mg center) | Benzoxaborole | 2016 |

| Vaborbactam | Vabomere | UTI (w/ Meropenem) | Beta-lactamase (Ser) | Cyclic Boronic Acid | 2017 |

Part 4: Synthetic & Stability Considerations

Oxidative Deboronation

The primary metabolic liability for boronic acids is oxidative deboronation.[12][13][14] Reactive Oxygen Species (ROS) such as hydrogen peroxide can attack the boron center.

-

Mechanism: Nucleophilic attack of hydroperoxide anion (

) on the boron atom -

Mitigation: Cyclization (e.g., benzoxaboroles) significantly increases resistance to oxidation by sterically shielding the boron and reducing the Lewis acidity required for the initial ROS attack.

MIDA Boronates in Synthesis

Handling free boronic acids during multi-step synthesis is challenging due to their polarity and potential for protodeboronation. MIDA (N-methyliminodiacetic acid) boronates are a critical innovation.

-

Role: The MIDA ligand coordinates to the boron, locking it in a tetrahedral

state. This neutralizes its Lewis acidity, making the intermediate silica-stable and compatible with harsh reagents (e.g., Jones oxidation). -

Release: The active boronic acid is released under mild aqueous basic conditions, allowing for "iterative cross-coupling" (ICC) to build complex molecules block-by-block.

Part 5: Experimental Protocols

Protocol A: General Suzuki-Miyaura Coupling (Lead Optimization)

Objective: To couple an aryl halide scaffold with a boronic acid/ester to generate a library of analogs.

Reagents:

-

Aryl Halide (1.0 equiv)[15]

-

Boronic Acid/Pinacol Ester (1.2 equiv)

-

Catalyst:

(0.05 equiv) -

Base:

(3.0 equiv) -

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

-

Degassing: Charge a microwave vial with the aryl halide, boronic acid, and base. Seal and purge with nitrogen for 5 minutes.

-

Solvation: Add the degassed solvent mixture via syringe.

-

Catalyst Addition: Quickly remove the cap, add the Pd catalyst, and reseal. Purge with nitrogen for another 2 minutes.

-

Reaction: Heat the mixture to 80–100°C for 2–4 hours (or 30 mins in a microwave reactor at 120°C).

-

Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Kinetic Characterization of Reversible Covalent Inhibitors

Objective: To determine the dissociation constant (

Principle: Unlike simple competitive inhibitors, boronic acids show time-dependent inhibition. Standard

Methodology:

-

Enzyme Activation: Prepare the target enzyme (e.g., Proteasome 20S) in assay buffer (50 mM HEPES pH 7.5, 0.01% SDS).

-

Substrate Preparation: Use a fluorogenic substrate (e.g., Suc-LLVY-AMC).

-

Progress Curve Analysis:

-

Mix Enzyme + Inhibitor (varying concentrations) and immediately initiate reaction with Substrate.

-

Monitor fluorescence continuously (Ex 380nm / Em 460nm) for 60–90 minutes.

-

The curves will show an initial velocity (

) decaying to a steady-state velocity (

-

-

Data Fitting:

-

Fit individual curves to the slow-binding equation:

. -

Plot

vs. [Inhibitor]. -

For a one-step mechanism (rapid equilibrium), the slope yields

and the y-intercept yields -

Calculate Residence Time (

) =

-

Part 6: Future Directions

The field is expanding beyond simple inhibition:

-

Boron Neutron Capture Therapy (BNCT): Using

-enriched boronic acids (e.g., Boronophenylalanine) to accumulate in tumors. Upon neutron irradiation, the boron captures a neutron and undergoes fission, releasing alpha particles that kill the cell locally. -

PROTACs: Boronic acids are being explored as warheads for E3 ligase recruiters or as "covalent handles" to target "undruggable" proteins for degradation.

DOT Diagram 2: Structural Classification & Development

Caption: Classification of boron pharmacophores from linear acids to stabilized cyclic derivatives like benzoxaboroles.

References

-

Bortezomib Mechanism: Adams, J., & Kauffman, M. (2004). Development of the Proteasome Inhibitor Velcade (Bortezomib).[5][16] Cancer Investigation, 22(2), 304–311. Link

-

Vaborbactam Structural Biology: Hecker, S. J., et al. (2015). Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs. Class A Serine Carbapenemases. Journal of Medicinal Chemistry, 58(9), 3682–3692. Link

-

Tavaborole Mechanism: Rock, F. L., et al. (2007). An Antifungal Agent Inhibits an Aminoacyl-tRNA Synthetase by Trapping tRNA.[5] Science, 316(5832), 1759–1761. Link

-

Crisaborole Binding: Freund, Y. R., et al. (2012). Boron-Based Phosphodiesterase Inhibitors for the Treatment of Inflammatory Diseases. FEBS Letters, 586, 3410-3414. Link

-

MIDA Boronates: Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716–6717. Link

-

Oxidative Stability: Tripathy, S., et al. (2021). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts.[12][17] PNAS, 118(10), e2013691118. Link

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 7. Bortezomib | C19H25BN4O4 | CID 387447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Bortezomib - Wikipedia [en.wikipedia.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 14. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Advances in the Understanding of Mechanisms and Therapeutic Use of Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Technical Guide to tert-Butyl 5-(dihydroxyboranyl)nicotinate: Synthesis, Characterization, and Application in Modern Drug Discovery

Abstract

This technical guide provides an in-depth exploration of tert-butyl 5-(dihydroxyboranyl)nicotinate, a versatile heterocyclic boronic acid building block. Boronic acids and their derivatives are foundational reagents in modern synthetic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This document details the strategic importance of the title compound, its synthesis via the stable pinacol boronate ester intermediate, its physicochemical and spectroscopic properties, and a validated protocol for its application in palladium-catalyzed carbon-carbon bond formation. This guide is intended for researchers, medicinal chemists, and process development professionals who require a functional understanding of this reagent's synthesis and utility in the rapid assembly of complex molecular architectures.

Introduction: The Strategic Value of Pyridine Boronic Acids

The pyridine nucleus is a ubiquitous scaffold in pharmaceuticals and agrochemicals. Its inclusion in a molecular structure can impart desirable properties such as improved aqueous solubility, metabolic stability, and the ability to form key hydrogen bond interactions with biological targets. Consequently, methods for the efficient incorporation of substituted pyridines are of paramount importance in drug discovery programs.

Tert-butyl 5-(dihydroxyboranyl)nicotinate emerges as a key reagent in this context. It is a trifunctional molecule, presenting three distinct points for chemical manipulation:

-

The Boronic Acid Moiety : A versatile functional group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of a C(sp²)–C(sp²) bond with a wide array of aryl, heteroaryl, or vinyl halides and triflates.[2]

-

The Pyridine Ring Nitrogen : A basic site that can be protonated, quaternized, or involved in crucial binding interactions with protein targets.

-

The tert-Butyl Ester : A robust protecting group for the carboxylic acid, which is generally stable to the basic conditions of the Suzuki-Miyaura coupling but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) in a subsequent step to reveal the nicotinic acid functionality for further elaboration, such as amide bond formation.

This combination makes the title compound a powerful building block for constructing highly functionalized pyridine-containing molecules with precise control over substitution patterns.

Synthesis and Handling

Direct synthesis and long-term storage of boronic acids can be challenging due to their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[3] Therefore, the most common and practical strategy is to synthesize and store the more stable pinacol boronate ester precursor, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate. The desired boronic acid is then typically generated in situ during the coupling reaction or immediately prior to use via hydrolysis.

Synthesis via Miyaura Borylation

The preferred method for synthesizing the pinacol boronate ester is the Miyaura borylation reaction.[4][5] This palladium-catalyzed process couples an aryl halide with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). The starting material of choice is tert-butyl 5-bromonicotinate.

The causality behind the choice of reagents is critical:

-

Catalyst : A palladium(0) source is required. Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is often chosen because the dppf ligand is bulky and electron-rich, promoting the key oxidative addition and reductive elimination steps of the catalytic cycle while providing stability to the catalytic species.

-

Base : A mild base is crucial. Potassium acetate (KOAc) is the standard choice. A strong base would promote a competitive Suzuki-Miyaura coupling between the newly formed boronate ester and the starting aryl bromide, leading to undesired homocoupling byproducts.[5] KOAc is sufficiently basic to facilitate the transmetalation step without causing this side reaction.

-

Solvent : Anhydrous, polar aprotic solvents like 1,4-dioxane or DMSO are used to ensure solubility of all components and to withstand the required reaction temperatures.

Caption: Workflow for the synthesis of the pinacol boronate ester precursor.

Experimental Protocol: Synthesis of tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

This protocol is a representative procedure adapted from established Miyaura borylation methodologies and should be performed by trained professionals.[2][4]

-

Inert Atmosphere : To a flame-dried, round-bottom flask or pressure vessel equipped with a magnetic stir bar, add tert-butyl 5-bromonicotinate (1.0 equiv.), bis(pinacolato)diboron (1.1-1.5 equiv.), and potassium acetate (2.0-3.0 equiv.).

-

Solvent and Degassing : Add anhydrous 1,4-dioxane. The mixture should be thoroughly degassed by bubbling argon or nitrogen through the solution for 10-15 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

-

Catalyst Addition : Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.02-0.05 equiv.), to the flask. Purge the flask with argon or nitrogen for an additional 5 minutes.

-

Reaction : Seal the vessel and heat the reaction mixture to 85-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

-

Purification : Concentrate the filtrate under reduced pressure. The resulting residue can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure pinacol boronate ester as a solid.

Hydrolysis to Boronic Acid

The pinacol ester is often sufficiently reactive to be used directly in Suzuki-Miyaura couplings, especially when aqueous bases like K₂CO₃ or K₃PO₄ are used, which facilitate the in situ formation of the active boronate species.[6] If the isolated boronic acid is required, it can be prepared by hydrolysis, for example, by stirring the pinacol ester with an aqueous acid (like HCl) followed by extraction, or by transesterification with a diol that is subsequently removed. However, due to stability concerns, direct use of the pinacol ester is generally preferred.

Handling and Storage

Pyridine boronic acids require careful handling to maintain their integrity.

-

Storage : The pinacol ester should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) and refrigerated. The boronic acid itself is more sensitive and should be stored under the same conditions, preferably at -20°C.

-

Stability : Both compounds are sensitive to moisture and air.[7] Pyridine boronic acids, in particular, can be prone to protodeboronation, especially under acidic or strongly basic conditions or in the presence of certain transition metals.

Physicochemical and Spectroscopic Characterization

Precise characterization is essential for verifying the identity and purity of the reagent.

Physicochemical Properties

| Property | Value (tert-butyl 5-(dihydroxyboranyl)nicotinate) | Value (Pinacol Ester Precursor) |

| Molecular Formula | C₁₀H₁₄BNO₄ | C₁₆H₂₄BNO₄ |

| Molecular Weight | 223.03 g/mol | 305.18 g/mol |

| Appearance | Typically a white to off-white solid | Typically a white to off-white solid |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, MeOH) | Soluble in common organic solvents (e.g., EtOAc, DCM, THF) |

Predicted NMR Spectroscopic Data

While experimental spectra should always be used for definitive identification, the following are predicted chemical shifts based on the analysis of similar structures.[8][9][10]

tert-Butyl 5-(dihydroxyboranyl)nicotinate

-

¹H NMR (DMSO-d₆) :

-

δ ~8.9-9.1 ppm (s, 1H): Proton at C2 (adjacent to N and ester).

-

δ ~8.6-8.8 ppm (s, 1H): Proton at C6 (adjacent to N).

-

δ ~8.1-8.3 ppm (s, 1H): Proton at C4 (between ester and boron).

-

δ ~8.0 ppm (s, 2H, broad): Protons of the B(OH)₂ group; exchangeable with D₂O.

-

δ ~1.5-1.6 ppm (s, 9H): Protons of the tert-butyl group.

-

-

¹³C NMR (DMSO-d₆) :

-

δ ~164 ppm: Carbonyl carbon of the ester.

-

δ ~155 ppm, ~152 ppm, ~140 ppm: Aromatic carbons C2, C6, C4.

-

δ ~130-135 ppm: Aromatic carbon C5 (ipso-carbon attached to boron, signal may be broad).

-

δ ~125 ppm: Aromatic carbon C3.

-

δ ~82 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~28 ppm: Methyl carbons of the tert-butyl group.

-

-

¹¹B NMR :

-

Expected in the range of δ ~28-33 ppm, characteristic of trigonal planar aryl boronic acids.[3]

-

Application in Suzuki-Miyaura Cross-Coupling

The primary application of tert-butyl 5-(dihydroxyboranyl)nicotinate (or its pinacol ester) is as a nucleophilic partner in the Suzuki-Miyaura reaction. This reaction forms a carbon-carbon bond between the pyridine C5 position and an electrophilic partner.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0)/palladium(II) manifold.[2]

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophilic partner (Ar-X), forming a Pd(II) intermediate.

-

Transmetalation : The organic moiety from the boron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex.

-

Reductive Elimination : The two organic partners on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization for specific substrates.[11][12]

-

Reagent Setup : In a microwave vial or suitable reaction flask, combine the aryl halide (e.g., 4-bromoanisole, 1.0 equiv.), tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate (1.2-1.5 equiv.), and a base such as powdered K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).

-

Solvent System : Add a solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 to 10:1 ratio). The water is essential for hydrolyzing the pinacol ester in situ and facilitating the transmetalation step.

-

Degassing : Degas the mixture thoroughly with argon or nitrogen for 10-15 minutes.

-

Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 0.01-0.05 equiv.) and degas for another 5 minutes.

-

Reaction : Seal the vessel and heat the reaction. For conventional heating, 80-110 °C is common. For microwave irradiation, a temperature of 100-140 °C for 15-60 minutes is typical and can significantly accelerate the reaction.[11]

-

Work-up : After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification : Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl product.

Conclusion